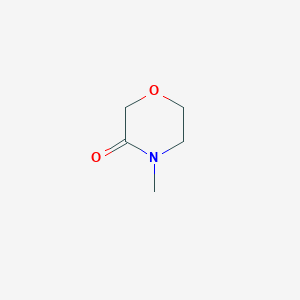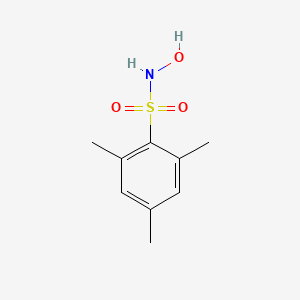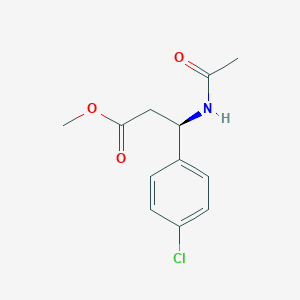
(R)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate
描述
®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those with anti-allergic and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-(4-chlorophenyl)-3-hydroxypropanoic acid.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine to form ®-3-(4-chlorophenyl)-3-acetoxypropanoic acid.
Amidation: The acetoxy group is then converted to an acetamido group using ammonia or an amine under controlled conditions to yield ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate.
Industrial Production Methods: In industrial settings, the production of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: N-oxides of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate.
Reduction: ®-Methyl-3-amino-3-(4-chlorophenyl)-propanol.
Substitution: Various substituted derivatives on the aromatic ring.
科学研究应用
®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein binding studies.
Medicine: It is an intermediate in the synthesis of drugs with anti-allergic and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for other bioactive molecules.
作用机制
The mechanism of action of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the release of histamine and other inflammatory mediators, thereby exerting its anti-allergic and anti-inflammatory effects.
相似化合物的比较
Levocetirizine: A second-generation antihistamine with a similar structure but different pharmacokinetic properties.
Cetirizine: The racemic mixture of levocetirizine, used for similar therapeutic purposes.
Diphenhydramine: An older antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is unique due to its chiral nature, which can result in higher specificity and potency in its biological activity compared to its racemic counterparts.
This detailed overview provides a comprehensive understanding of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
methyl (3R)-3-acetamido-3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUURHSPHDCNCD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460245 | |
| Record name | AG-H-25807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
810670-03-2 | |
| Record name | AG-H-25807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




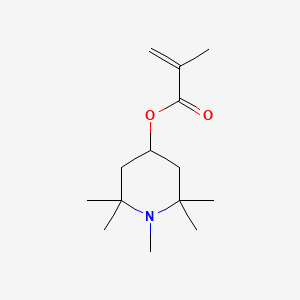
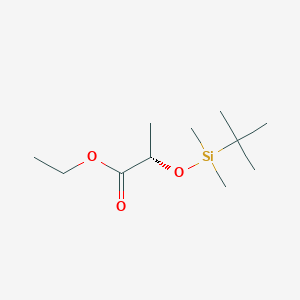
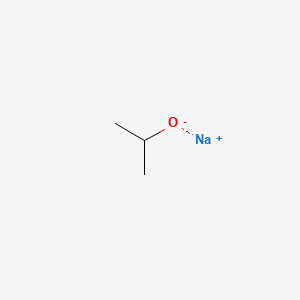

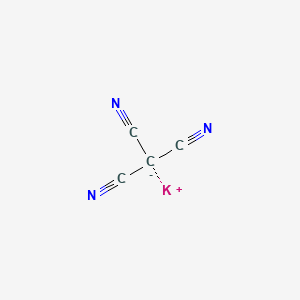



![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
